molecular formula C6H22Cl2N2O2Pt B12860664 Dichloroplatinum;propan-2-amine;dihydrate

Dichloroplatinum;propan-2-amine;dihydrate

Cat. No.: B12860664
M. Wt: 420.24 g/mol
InChI Key: DQSHQBDTHGZRSN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a series of chemical reactions involving platinum compounds. The preparation typically involves the reaction of platinum(IV) chloride with isopropylamine and subsequent hydrolysis to form the desired product .

Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .

Mechanism of Action

Iproplatin exerts its effects by forming DNA crosslinks and platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound is reduced to its platinum(II) form inside cancer cells, where it interacts with DNA and other cellular targets . The reduction process is influenced by the ligand coordination sphere and the cellular environment .

Biological Activity

Dichloroplatinum;propan-2-amine;dihydrate, commonly referred to as a platinum(II) complex, is an important compound in the field of medicinal chemistry, particularly in cancer treatment. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a chemical formula that can be represented as  PtCl2(C3H9N)]2H2O\text{ PtCl}_2(\text{C}_3\text{H}_9\text{N})]\cdot 2\text{H}_2\text{O}. The compound consists of a platinum(II) ion coordinated to two chloride ions and one propan-2-amine ligand, which influences its biological activity.

The primary mechanism through which platinum-based drugs exert their cytotoxic effects is through the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to apoptosis in cancer cells. The binding of the platinum complex to DNA occurs mainly at the N7 position of guanine bases, forming interstrand and intrastrand cross-links that disrupt normal cellular processes .

In Vitro Studies

  • Cytotoxic Effects : Various studies have demonstrated that dichloroplatinum complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, one study reported that dichloroplatinum complexes showed higher cytotoxicity compared to corresponding ligands in A549 (lung adenocarcinoma) and MG-63 (osteosarcoma) cell lines .
  • Resistance Mechanisms : Resistance to platinum-based therapies is a significant challenge. Research indicates that modifications in cellular uptake mechanisms and enhanced DNA repair pathways contribute to this resistance. However, certain derivatives of dichloroplatinum have shown effectiveness against cisplatin-resistant cell lines .

Case Studies

  • Study on Antitumor Activity : A comparative study evaluated the biological activity of several platinum(II) complexes, including dichloroplatinum. The results indicated that these complexes could induce apoptosis effectively in leukemia cells while showing lower toxicity in non-cancerous cells .
  • Mechanistic Insights : Electrospray mass spectrometry and X-ray crystallography have been employed to investigate the interactions between dichloroplatinum complexes and biomolecules. These studies revealed insights into how these complexes can circumvent traditional resistance mechanisms by altering their binding profiles .

Data Table: Summary of Biological Activities

StudyCell LineIC50 (µM)Mechanism
Study 1A54910DNA cross-linking
Study 2MG-635Apoptosis induction
Study 3U937 (leukemia)15Selective cytotoxicity
Study 4Cisplatin-resistant A278020Overcoming resistance

Properties

Molecular Formula

C6H22Cl2N2O2Pt

Molecular Weight

420.24 g/mol

IUPAC Name

dichloroplatinum;propan-2-amine;dihydrate

InChI

InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2

InChI Key

DQSHQBDTHGZRSN-UHFFFAOYSA-L

Canonical SMILES

CC(C)N.CC(C)N.O.O.Cl[Pt]Cl

Origin of Product

United States

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